1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)piperazine: This compound also contains a 3,4-dichlorobenzyl group but has a piperazine ring instead of a pyrazole ring. It is used in different applications, including as an intermediate in the synthesis of pharmaceuticals.
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but includes a difluoromethyl group, which may impart different chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
RSYIIMTUPHDCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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